3-fluoro-N-(3-isobutoxyphenyl)benzamide
Description
3-Fluoro-N-(3-isobutoxyphenyl)benzamide is a substituted benzamide derivative characterized by a fluorine atom at the 3-position of the benzamide ring and an isobutoxy group attached to the 3-position of the aniline moiety. The isobutoxy group introduces lipophilicity and steric bulk, which may influence solubility, metabolic stability, and target-binding interactions compared to other derivatives.
Properties
Molecular Formula |
C17H18FNO2 |
|---|---|
Molecular Weight |
287.33 g/mol |
IUPAC Name |
3-fluoro-N-[3-(2-methylpropoxy)phenyl]benzamide |
InChI |
InChI=1S/C17H18FNO2/c1-12(2)11-21-16-8-4-7-15(10-16)19-17(20)13-5-3-6-14(18)9-13/h3-10,12H,11H2,1-2H3,(H,19,20) |
InChI Key |
WOBUEIBWNRWVKV-UHFFFAOYSA-N |
SMILES |
CC(C)COC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)F |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key structural variations among analogs include substituents on the benzamide ring (e.g., fluoro, trifluoromethyl, methoxy) and the N-aryl group (e.g., quinazolinone, thiazole, imidazole). Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
*logP values estimated based on substituent contributions.
Key Observations :
- The isobutoxyphenyl group in the target compound increases lipophilicity (logP ~3.1) compared to derivatives with polar substituents (e.g., picolinimidamido in 3j, logP ~2.5). This may enhance membrane permeability but reduce aqueous solubility.
- Heterocyclic substituents (e.g., quinazolinone in 4d, benzo[d]oxazole in 4bk) introduce rigidity and hydrogen-bonding capacity, critical for target engagement (e.g., EGFR inhibition in 4d ).
- Smaller substituents (e.g., pyrazole in ) lower molecular weight and may improve bioavailability.
Key Observations :
- Quinazolinone derivatives (e.g., 4d) show potent antiproliferative activity due to strong hydrogen bonding with EGFR .
- Isobutoxyphenyl substitution may favor targets requiring hydrophobic interactions (e.g., membrane-bound enzymes).
- Polymorphism in fluorophenyl-benzamides () highlights the need for crystallographic studies to optimize the target compound’s stability.
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